molecular formula C8H5F2NO4 B1421258 2-(4,5-Difluoro-2-nitrophenyl)acetic acid CAS No. 1000339-22-9

2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Cat. No. B1421258
M. Wt: 217.13 g/mol
InChI Key: MKRFZKGJZRUCEG-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is 1S/C8H5F2NO4/c9-5-1-4 (2-8 (12)13)7 (11 (14)15)3-6 (5)10/h1,3H,2H2, (H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Protective Group in Organic Synthesis

The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, is used as a protective group for hydroxyl functions in organic synthesis. This group is stable under various conditions and can be selectively removed, offering an orthogonal option to commonly used protecting groups (Daragics & Fügedi, 2010).

Structural Characterization and Material Science

Research also delves into the structural characterization of derivatives and complexes of 2-(4,5-Difluoro-2-nitrophenyl)acetic acid. For instance, the crystal structure of catena-poly[bis[μ3-2-(2-nitrophenyl)acetato-κ3 O:O:O′]disilver(I)] was elucidated, demonstrating the molecular arrangement and hydrogen-bond interactions, contributing to material science and crystallography studies (Danish et al., 2015).

Chemical Synthesis and Characterization

The compound is also used in the synthesis and characterization of various chemical compounds. For example, it serves as an intermediate in the synthesis of 2-(2,5-diamino phenyl)ethanol, showcasing its utility in producing complex molecules with specific properties (Zhao De-feng, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFZKGJZRUCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674331
Record name (4,5-Difluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Difluoro-2-nitrophenyl)acetic acid

CAS RN

1000339-22-9
Record name (4,5-Difluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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